molecular formula C8H11NO3 B2726883 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid CAS No. 2365419-04-9

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid

Cat. No. B2726883
CAS RN: 2365419-04-9
M. Wt: 169.18
InChI Key: DLCCQMXXJFHIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid, also known as moxalactam, is a beta-lactam antibiotic that belongs to the class of cephalosporins. It was first discovered in 1972 and was approved for medical use in 1981. Moxalactam has a broad spectrum of activity against gram-negative and gram-positive bacteria, making it an important tool in the fight against bacterial infections.

Scientific Research Applications

Peptide Synthesis

A notable application of derivatives related to 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid is in peptide synthesis. The compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate was synthesized and demonstrated to be an effective dipeptide building block, facilitating the synthesis of peptides such as the analogue of the C-terminal nonapeptide of antibiotic Trichovirin I 1B (Suter et al., 2000). This application underscores the utility of these compounds in constructing complex peptide structures necessary for various biochemical studies and pharmaceutical applications.

Antibacterial Drug Development

Research into novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl derivatives has led to the development of potent antibacterial drugs targeting respiratory pathogens. The synthesis of specific compounds in this class showed significant in vitro antibacterial activity against a range of pathogens including Streptococcus pneumoniae and Staphylococcus aureus, as well as in vivo efficacy in a murine pneumonia model, highlighting their potential as treatments for respiratory infections (Odagiri et al., 2013).

Cycloaddition Chemistry

The regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates showcases the compounds' utility in organic synthesis. These results provide a foundation for further chemical transformations and the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Molchanov & Tran, 2013).

Novel Constrained Amino Acids Synthesis

The construction of sterically constrained amino acids for use in chemistry, biochemistry, and drug design represents another intriguing application. Synthesis efforts in this area have yielded novel spirocyclic amino acids, adding valuable tools for researchers exploring the structure-activity relationships of bioactive molecules and designing next-generation pharmaceuticals (Radchenko et al., 2010).

properties

IUPAC Name

7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-8(12-9-5)3-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCCQMXXJFHIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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